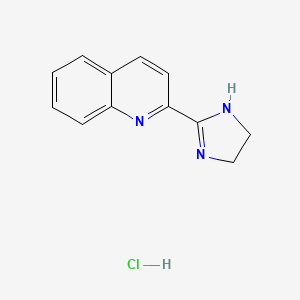

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

描述

准备方法

化学反应分析

科学研究应用

Imidazoline Receptor Modulation

BU-224 hydrochloride is recognized as a high-affinity ligand for the imidazoline I2 binding site. It has demonstrated the ability to antagonize the effects of imidazoline ligands on morphine antinociception, making it a candidate for pain management therapies. Studies have shown that it can influence pain pathways by modulating neurotransmitter release and receptor activity .

Neuroprotective Effects

Research indicates that BU-224 may provide neuroprotective benefits in models of neurodegeneration. In particular, it has been observed to produce ipsiversive rotational behavior in rats with induced lesions in the nigrostriatal tract, suggesting a role in mitigating dopaminergic neuron loss . This could have implications for treating conditions such as Parkinson's disease.

Potential in Addiction Treatment

The compound's action on imidazoline receptors also positions it as a potential therapeutic agent in addiction treatment. By antagonizing certain receptor pathways associated with addictive behaviors, BU-224 may help reduce cravings and withdrawal symptoms in opioid dependence scenarios .

Case Study 1: Pain Management

A study conducted on the effects of BU-224 on morphine antinociception revealed that this compound effectively antagonizes morphine's analgesic properties in animal models. This suggests that while BU-224 may not directly relieve pain, it can alter the efficacy of existing opiate treatments, leading to new strategies for pain management without increasing reliance on opioids .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In experimental models simulating Parkinson’s disease, BU-224 exhibited protective effects against neurodegeneration. The compound was shown to enhance neuronal survival rates and improve motor function outcomes in treated subjects compared to controls, indicating its potential utility in developing neuroprotective therapies .

Summary of Applications

作用机制

相似化合物的比较

盐酸BU 224 在其对咪唑啉I2 受体的高亲和力和选择性方面是独一无二的 . 类似的化合物包括:

2-BFI: 另一种具有类似药理活性的咪唑啉I2 受体配体.

胍丁胺: 一种天然存在的化合物,也靶向咪唑啉受体.

依达唑啉: 一种咪唑啉受体拮抗剂,具有更广泛的受体活性.

生物活性

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride, commonly referred to as BU 224 hydrochloride, is a compound of interest due to its potential biological activities, particularly as a ligand for imidazoline receptors. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.699 g/mol

- CAS Number : 205437-64-5

- SMILES Notation : C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl

BU 224 hydrochloride acts primarily as a high-affinity ligand for the imidazoline I2 binding site with a dissociation constant (Ki) of 2.1 nM. It is proposed to function as an antagonist of imidazoline ligands and has been shown to influence morphine antinociception, indicating potential applications in pain management .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, compounds derived from quinoline structures have demonstrated significant inhibitory effects against various cancer cell lines such as HepG2 and SK-OV-3. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways .

Study on Antinociceptive Effects

In a study involving rats with induced lesions in the nigrostriatal tract, BU 224 hydrochloride produced ipsiversive rotational behavior, suggesting its role in modulating dopaminergic pathways. This finding supports its potential use in treating neurological disorders .

Antihypertensive Properties

Research on related compounds has shown that derivatives of the imidazoline structure can exert antihypertensive effects by interacting with imidazoline binding sites and adrenergic receptors. In spontaneously hypertensive rats, compounds with high affinity for these sites demonstrated significant reductions in mean arterial blood pressure (MAP) and heart rate (HR) .

Comparative Biological Activity

属性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。